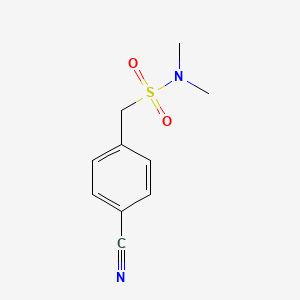

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYGTIUQMVPZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

Reactants :

- 4-Cyanobenzenesulfonyl chloride : Synthesized via chlorosulfonation of 4-cyanobenzene or commercially sourced.

- Dimethylamine : Introduced as a gas or in solution (e.g., 40% aqueous).

Base : Triethylamine (2.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C. Low temperatures mitigate exothermic side reactions and stabilize intermediates.

Procedure :

- Dissolve 4-cyanobenzenesulfonyl chloride (1.0 equiv) in DCM under nitrogen.

- Add triethylamine dropwise, followed by dimethylamine (1.1 equiv).

- Stir for 12–24 hours at 0–5°C, then warm to room temperature.

- Quench with ice water, extract organic layers, and dry over sodium sulfate.

- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Yield : 65–78% (theoretical maximum 85%), dependent on purity of starting materials.

Industrial-Scale Production

Large-scale synthesis optimizes for cost, safety, and throughput:

- Continuous Flow Reactors : Enhance heat dissipation and mixing efficiency, reducing reaction time to 2–4 hours.

- Solvent Recycling : DCM is distilled and reused to minimize waste.

- Automated Crystallization : Ensures consistent particle size and purity (>99.5%).

Analytical Characterization

Spectroscopic Data

- IR (KBr) : $$ \nu $$ 1345 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch), 2220 cm$$^{-1}$$ (C≡N stretch).

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : $$ \delta $$ 2.85 (s, 6H, N(CH$$3$$)$$2$$), 3.45 (s, 2H, CH$$2$$), 7.65 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.90 (d, $$ J = 8.4 $$ Hz, 2H, ArH).

- MS (ESI+) : m/z 225.1 [M+H]$$^+$$.

Purity Assessment

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for laboratory vs. industrial methods:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Temperature | 0–25°C | 10–20°C |

| Reaction Time | 12–24 h | 2–4 h |

| Yield | 65–78% | 80–85% |

| Purity | 95–98% | >99.5% |

| Solvent Consumption | High | Recycled (Low Waste) |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates amine diffusion into the organic phase, improving yield by 8–12%.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.

Scientific Research Applications

Biological Applications

- Antimicrobial Activity : The sulfonamide structure of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is known for its antibacterial properties. It inhibits bacterial dihydropteroate synthase, an enzyme vital for folate synthesis in bacteria. This mechanism suggests potential use as an antimicrobial agent in treating bacterial infections.

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, although specific studies are required to elucidate the mechanisms involved. Such properties could make it valuable in treating inflammatory diseases.

- Anticancer Potential : There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit specific biological pathways associated with tumor growth, warranting further exploration in cancer therapeutics.

Material Science Applications

This compound serves as a building block in organic synthesis, particularly in the development of advanced materials such as polymers and organic field-effect transistors (OFETs). Its unique structural characteristics contribute to the formation of high-k dielectric materials essential for electronic applications.

Interaction Studies

Interaction studies reveal that this compound binds to various biological targets, which is crucial for understanding its therapeutic potential. These studies focus on its affinity for enzymes and receptors involved in critical cellular processes, providing insights into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Electronic Effects

Substituents on the Sulfonamide Nitrogen

- 1-(4-Cyanophenyl)-N,N-Dimethylmethanesulfonamide: Dimethylamine substituents reduce steric hindrance compared to bulkier groups, enhancing solubility in polar solvents. The electron-withdrawing cyano group stabilizes the aromatic ring via resonance and inductive effects.

- N-Methyl-1-(4-Nitrophenyl)Methanesulfonamide: The nitro group (stronger electron-withdrawing than cyano) increases reactivity in electrophilic substitutions but may reduce stability under reducing conditions .

Aromatic Ring Modifications

- 1-(4-Cyanophenyl)-N-(2-Fluoro-5-Methylphenyl)Methanesulfonamide (C₁₅H₁₃FN₂O₂S): Fluorine and methyl groups alter electronic distribution. Fluorine’s electronegativity enhances metabolic stability, while the methyl group increases steric bulk .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₁₀H₁₁N₂O₂S | 239.27 | -N(CH₃)₂, -CN | 1.2 |

| 1-(4-Cyanophenyl)-N-Cyclohexyl-N-Methylmethanesulfonamide | C₁₅H₂₀N₂O₂S | 304.40 | -N(CH₃)(C₆H₁₁), -CN | 3.8 |

| N-Methyl-1-(4-Nitrophenyl)Methanesulfonamide | C₈H₁₀N₂O₄S | 246.25 | -NO₂, -N(CH₃) | 0.9 |

| 1-(4-Cyanophenyl)-3-(3-Fluorophenyl)Urea | C₁₄H₉FN₄O | 284.25 | Urea (-NHCONH-), -CN, -F | 2.1 |

*LogP values estimated using fragment-based methods.

- Aqueous Solubility: The dimethylamine derivative (target compound) exhibits higher solubility in polar solvents (e.g., ethanol, DMSO) compared to cyclohexyl or trifluoromethyl analogs due to reduced hydrophobicity .

- Thermal Stability: Urea derivatives (e.g., 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea) decompose at lower temperatures (~150°C) compared to sulfonamides, which are stable up to ~200°C .

Biological Activity

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by its sulfonamide functional group and a cyanophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

- Molecular Formula : CHNOS

- Molar Mass : 224.28 g/mol

- Structure : The compound features a sulfonamide group, which is known for its diverse applications in pharmacology.

Anti-Cancer Properties

Research indicates that this compound exhibits potential anti-cancer properties. It is believed to inhibit specific biological pathways associated with tumor growth, particularly through the inhibition of enzymes involved in cancer progression. The sulfonamide structure may enhance its interaction with biological targets, leading to therapeutic effects against various cancers.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It targets specific enzymes that are crucial in cellular signaling pathways related to cancer cell proliferation.

- Cellular Interactions : Interaction studies suggest that it may modulate receptor activities and influence cellular responses to growth signals.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide | 0.89 | Contains an amino group instead of a cyano group. |

| 1-(4-Cyanophenyl)-N-methylmethanesulfonamide | 0.86 | Lacks one methyl group compared to the target compound. |

| 2-(4-Aminophenyl)-N-methylethanesulfonamide | 0.76 | Contains an ethane linker rather than a methane linker. |

| 5-Amino-2-methylbenzenesulfonamide | 0.69 | Features an amino group on a different aromatic ring. |

This comparative analysis highlights the unique structural attributes of this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- In Vitro Studies : Laboratory tests have shown that this compound can significantly inhibit the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Animal Models : In vivo studies using rodent models have demonstrated promising results, where administration of the compound led to reduced tumor size and improved survival rates compared to control groups.

- Mechanistic Insights : Further investigations into its mechanism have revealed that it may induce apoptosis (programmed cell death) in cancer cells, thereby contributing to its anti-cancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.